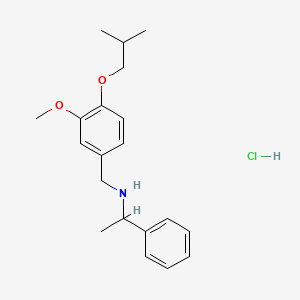
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride
Descripción general
Descripción
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as IBMPFD, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor is involved in the regulation of neurotransmitter release, and its activation has been linked to various physiological and behavioral effects.
Mecanismo De Acción
The mechanism of action of N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride involves the binding of the compound to the TAAR1 receptor, which activates a signaling cascade that leads to the modulation of neurotransmitter release. The exact mechanism by which TAAR1 activation affects neurotransmitter release is still not fully understood, but it is believed to involve the regulation of intracellular signaling pathways and ion channels.
Biochemical and physiological effects:
The activation of TAAR1 by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has been linked to various biochemical and physiological effects, including the modulation of dopamine, serotonin, and norepinephrine release, as well as the regulation of neuronal excitability and synaptic plasticity. These effects have been shown to have implications for the regulation of mood, motivation, reward, anxiety, depression, and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has several advantages as a research tool, including its selectivity for the TAAR1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, such as its potential for off-target effects, the need for careful dosing and administration, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, including the investigation of its potential therapeutic applications in the treatment of psychiatric and neurological disorders, such as depression, anxiety, addiction, and schizophrenia. Other areas of research could include the development of more selective TAAR1 agonists and antagonists, the investigation of the role of TAAR1 in other physiological processes, and the exploration of the potential of TAAR1 as a drug target for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has been used in various scientific studies to investigate the role of TAAR1 receptor activation in different physiological and behavioral processes. For example, research has shown that the activation of TAAR1 by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride can modulate dopamine release in the brain, which is involved in the regulation of mood, motivation, and reward. Other studies have demonstrated that TAAR1 activation by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride can affect the activity of other neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of anxiety, depression, and stress.
Propiedades
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c1-15(2)14-23-19-11-10-17(12-20(19)22-4)13-21-16(3)18-8-6-5-7-9-18;/h5-12,15-16,21H,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAIZKCYQZXBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4140343.png)
methanol](/img/structure/B4140347.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)


![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)
![methyl 2-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4140375.png)
![7-isopropyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B4140380.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4140381.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4140389.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140396.png)
![ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate](/img/structure/B4140402.png)
![1-isopropyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4140409.png)
![N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4140423.png)